molecular formula C18H25NO4S B14248313 1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- CAS No. 185418-49-9

1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl-

Cat. No.: B14248313
CAS No.: 185418-49-9
M. Wt: 351.5 g/mol
InChI Key: FTHHQHGFNQTQPQ-UHFFFAOYSA-N
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Description

1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiole ring system substituted with hydroxy, imino, and undecyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- typically involves the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea. The reactions with thiourea in ethanol in the presence of hydrochloric acid generally yield the highest amounts of the desired product . The reaction conditions can vary, but common methods include:

    Method A: Reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate in glacial acetic acid.

    Method B: Reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with thiourea in acetic acid.

    Method C: Reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with thiourea in ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group to form amines.

    Substitution: The hydroxy and imino groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxathioles, which can exhibit different chemical and biological properties.

Scientific Research Applications

1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- involves its interaction with various molecular targets and pathways. The compound’s hydroxy and imino groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, its benzoxathiole ring system can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzoxathiol-2-one: Similar in structure but lacks the hydroxy, imino, and undecyl groups.

    1,3-Benzoxathiol-2-thione: Contains a thione group instead of a dione group.

    1,3-Benzoxathiol-2-amine: Features an amine group instead of an imino group.

Uniqueness

1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, imino, and undecyl groups makes it a versatile compound for various applications.

Properties

CAS No.

185418-49-9

Molecular Formula

C18H25NO4S

Molecular Weight

351.5 g/mol

IUPAC Name

5-hydroxy-2-imino-6-undecyl-1,3-benzoxathiole-4,7-dione

InChI

InChI=1S/C18H25NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13(20)15(22)17-16(14(12)21)23-18(19)24-17/h19-20H,2-11H2,1H3

InChI Key

FTHHQHGFNQTQPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C(C(=O)C2=C(C1=O)OC(=N)S2)O

Origin of Product

United States

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